N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their diverse biological activities .
Vorbereitungsmethoden
The synthesis of N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide involves several steps. One common synthetic route includes the reaction of piperidine with 2-chloroacetyl chloride to form the intermediate compound, which is then reacted with N-methylacetamide under controlled conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide can be compared with other piperidine derivatives such as:
Piperidine: A simple six-membered ring containing one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone functional group.
Spiropiperidines: Compounds where the piperidine ring is fused with another ring system.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C11H19ClN2O2 |
---|---|
Molekulargewicht |
246.73 g/mol |
IUPAC-Name |
N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C11H19ClN2O2/c1-9(15)13(2)8-10-3-5-14(6-4-10)11(16)7-12/h10H,3-8H2,1-2H3 |
InChI-Schlüssel |
HXNRWJJCESJHFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)CC1CCN(CC1)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.